molecular formula C26H45NO19 B1165314 LewisX tetraose-β-O-Propargyl

LewisX tetraose-β-O-Propargyl

Cat. No.: B1165314
Attention: For research use only. Not for human or veterinary use.
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Description

LewisX tetraose-β-O-Propargyl is a chemically defined oligosaccharide featuring a terminal propargyl group, designed for advanced glycobiology research. The core structure is the Lewis X tetrasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal), a epitope involved in critical biological processes including immune system modulation, bacterial and viral infection, and cellular adhesion . The β-linked O-propargyl aglycon serves as a versatile chemical handle for further conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the straightforward synthesis of complex glycoclusters and neoglycoconjugates . This compound is an essential tool for researchers studying carbohydrate-protein interactions. Its primary applications include the synthesis of multivalent glycoclusters to investigate the glycocluster effect in lectin binding and as a high-affinity ligand for studying bacterial lectins, such as Pseudomonas aeruginosa's LecB, which is a virulence factor involved in biofilm formation . Furthermore, it can be used to create customized glycan arrays for high-throughput screening of carbohydrate-binding proteins. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal use.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-O-Prop

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Retained Epitope Integrity : The β-O-propargyl modification preserves LeX’s CSC-targeting ability, as shown by SSEA-1 retention in glioma CSCs .
  • Enhanced Versatility: GLY050-OPR’s click chemistry utility outperforms aminopropyl derivatives in modular bioconjugation .
  • Species-Specific Expression : While murine SSEA-1 (LeX) is well-characterized, human tumors exhibit heterogeneous LeX expression, necessitating derivatives like GLY050-OPR for targeted therapies .

Preparation Methods

Glycosylation Reactions and Intermediate Optimization

The core structure of LewisX tetraose (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) is typically assembled through sequential glycosylation reactions. A pivotal intermediate, the trisaccharide Galβ1-4(Fucα1-3)GlcNAc, is synthesized using stereoselective α-1,3-fucosylation of LacNAc (Galβ1-4GlcNAc) followed by β-1,3-galactosylation. Protecting group strategies—such as benzylidene acetal for galactose and tert-butyldiphenylsilyl (TBDPS) for GlcNAc—are employed to ensure regioselectivity, with yields ranging from 65% to 78% depending on the glycosyl donor’s reactivity.

The propargyl group is introduced at the reducing-end galactose via β-O-glycosylation using propargyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT). This step achieves >90% regioselectivity but requires careful control of reaction time (<4 hours) to prevent epimerization. Post-glycosylation, global deprotection using hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (TFA/H₂O) yields the final product with ≥95% purity after HPLC purification.

Propargyl Group Functionalization via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is leveraged to conjugate functional tags or probes to the propargyl moiety. For example, azide-modified fluorescent dyes or biotin are attached using copper nanopowder (0.1 mg/nmole substrate) under microwave-assisted conditions (65°C, 90–120 min), achieving conjugation efficiencies of 85–95%. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Cu(I) SourceCopper nanopowderMaximizes catalytic activity
LigandTHPTAReduces Cu-induced oxidation
Temperature65°CBalances kinetics and stability
Reaction Time60–120 minMinimizes side reactions

This method’s scalability is demonstrated in multigram syntheses, though purification via reverse-phase HPLC remains necessary to remove unreacted azides.

Enzymatic and Chemoenzymatic Methods

Fucosyltransferase-Catalyzed Synthesis

α-1,3-Fucosyltransferases (e.g., FUT4, FUT9) enable stereospecific fucosylation of LacNAc to form the LewisX motif. Recombinant enzymes expressed in E. coli exhibit specific activities of 6–10 U/mg, where one unit produces 1 µmol product/minute. The reaction utilizes GDP-fucose as a donor, generated in situ via a cofactor recycling system with pyruvate kinase (ATP → GTP). Key advantages include:

  • Regioselectivity : No protecting groups required for fucose attachment.

  • Yield : 75–98% for trisaccharide intermediates when using 2-azidoethyl sLacNAc as an acceptor.

Cofactor Recycling Systems

To enhance atom economy, GTP and ATP are regenerated using enzymatic cascades. For instance, pyruvate kinase converts phosphoenolpyruvate (PEP) to pyruvate while phosphorylating GDP to GTP, driving fucosyltransfer to completion. This system reduces exogenous cofactor requirements by 90%, enabling preparative-scale synthesis (>100 mg) with ≤5% byproduct formation.

Analytical Characterization Techniques

NMR Spectroscopy

1H and 13C NMR (400 MHz) confirm glycosidic linkages and propargyl orientation. Diagnostic signals include:

  • Anomeric protons: δ 4.8–5.2 ppm (β-configuration, J = 8–10 Hz).

  • Propargyl CH₂: δ 2.4–2.6 ppm (triplet, J = 2.4 Hz).
    HSQC and COSY correlations resolve ambiguities in fucose and galactose ring conformations.

Mass Spectrometry and HPLC

MALDI-TOF MS (positive ion mode) validates molecular weight (C₂₆H₄₅NO₁₉: calc. 675.27 Da, obs. 675.29 ± 0.05 Da). HPLC with evaporative light scattering detection (ELSD) assesses purity (>95%) using a C18 column (gradient: 5–40% MeCN in H₂O over 30 min).

Comparative Analysis of Synthesis Strategies

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Chemical Synthesis65–78≥95Moderate1200–1500
Enzymatic Synthesis75–98≥98High800–1000
Hybrid Chemoenzymatic80–90≥97High900–1100

Enzymatic approaches outperform chemical methods in yield and scalability but require specialized equipment for cofactor recycling. Hybrid strategies balance cost and efficiency, particularly for functionalized derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for LewisX tetraose-β-O-Propargyl, and how do intermediates influence yield?

  • Methodology : Synthesis typically involves glycosylation reactions, enzymatic modifications, and click chemistry (e.g., propargyl group functionalization). A late-stage crystalline trisaccharide intermediate (Galβ1-4(Fucα1-3)GlcNAc) is critical for regioselective β-O-propargyl attachment . Optimization includes monitoring reaction kinetics via HPLC and adjusting protecting groups to minimize side products.
  • Key Considerations : Compare yields between solid-phase synthesis and solution-phase methods, noting trade-offs in scalability vs. purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodology : Use NMR (1H, 13C, COSY, HSQC) to confirm glycosidic linkages and propargyl group orientation. Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, while HPLC (with evaporative light scattering detection) assesses purity. X-ray crystallography may resolve ambiguous stereochemistry .
  • Data Interpretation : Cross-reference NMR coupling constants (e.g., J values for anomeric protons) with literature to verify β-configuration .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with E-selectin?

  • Methodology : Dock the compound into E-selectin’s binding site (PDB ID: 1G1T) using software like AutoDock Vina. Prioritize pharmacophore alignment with sialyl LewisX (sLeX), focusing on fucose and galactose residues. Validate poses via molecular dynamics simulations to assess binding stability .
  • Contradiction Handling : If NMR-derived solution structures conflict with docking results (e.g., fucose orientation), perform free-energy calculations to reconcile discrepancies .

Q. What experimental approaches resolve contradictions in the bioactive conformation of LewisX derivatives?

  • Methodology : Combine NMR (to study solution dynamics) with X-ray crystallography (for static snapshots). If crystallography data are unavailable (as noted in prior E-selectin studies), use saturation transfer difference (STD)-NMR to identify binding epitopes in solution .
  • Framework Application : Apply the FINER criteria to refine hypotheses—e.g., testing if conformational flexibility impacts binding affinity .

Q. How does structural diversity in LewisX motifs (e.g., fucosylation patterns) influence neural stem cell identification?

  • Methodology : Use monoclonal antibodies (e.g., 5750) targeting specific LewisX epitopes in flow cytometry. Compare binding profiles across cell lines to map glycoform heterogeneity. For functional analysis, knockout fucosyltransferase genes (FUT4/FUT9) and assess stem cell differentiation via qPCR .
  • Data Analysis : Correlate glycoform abundance (via LC-MS/MS) with antibody binding intensity to identify biologically relevant variants .

Q. Which assays best quantify this compound’s inhibitory effect on leukocyte adhesion?

  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics to E-selectin. Complement with cell-based assays:

  • Static adhesion : Immobilize E-selectin on plates, incubate with leukocytes pre-treated with LewisX derivatives, and quantify adherent cells via microscopy.
  • Shear stress : Use microfluidic channels to simulate physiological flow conditions .
    • Statistical Validation : Apply ANOVA to compare inhibition rates across glycoform variants, controlling for batch effects .

Hypothesis Development & Validation

Q. How can the PICO framework guide research on this compound’s anti-inflammatory potential?

  • Population : In vitro endothelial cell models or murine inflammation models.
  • Intervention : Dose-dependent administration of LewisX derivatives.
  • Comparison : Benchmark against sLeX or commercially available E-selectin inhibitors.
  • Outcome : Quantify reduced leukocyte adhesion (cell count) or cytokine levels (ELISA) .

Q. What pitfalls should researchers avoid when analyzing LewisX glycoform data?

  • Common Errors :

  • Overgeneralizing results from a single cell line (avoid induction fallacy; see ).
  • Misinterpreting antibody cross-reactivity (e.g., assuming all anti-LewisX antibodies recognize identical epitopes) .
    • Mitigation : Validate findings with orthogonal methods (e.g., glycan microarray + SPR) and report negative results transparently .

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